molecular formula C17H18BrNO2 B3755777 2-bromo-N-(2-butoxyphenyl)benzamide

2-bromo-N-(2-butoxyphenyl)benzamide

Cat. No.: B3755777
M. Wt: 348.2 g/mol
InChI Key: FGSYEWKLMDNDHR-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds that contain a benzene ring attached to an amide group. They are used in a variety of applications, including as intermediates in the synthesis of other organic compounds .


Synthesis Analysis

Benzamides can be synthesized through the reaction of benzoic acids and amines . This reaction is often performed under ultrasonic irradiation in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of benzamides can be analyzed using techniques such as X-ray crystallography . This can reveal details about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a benzamide, such as its melting point and solubility, can be determined through experimental methods .

Mechanism of Action

The mechanism of action of a benzamide would depend on its specific structure and the context in which it is used. For example, some benzamides are used as inhibitors of certain enzymes .

Safety and Hazards

Like all chemicals, benzamides should be handled with care. They can pose hazards such as skin and eye irritation, and some may be harmful if swallowed .

Future Directions

The study of benzamides is a active area of research, with potential applications in fields such as medicinal chemistry and materials science. Future research may focus on developing new synthetic methods, studying the properties of benzamides, and exploring their potential uses .

Properties

IUPAC Name

2-bromo-N-(2-butoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-2-3-12-21-16-11-7-6-10-15(16)19-17(20)13-8-4-5-9-14(13)18/h4-11H,2-3,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSYEWKLMDNDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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